molecular formula C11H10FN B11722423 1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile

1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile

Cat. No.: B11722423
M. Wt: 175.20 g/mol
InChI Key: QKRRKYJCXKSISD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H10FN. It is a useful research chemical often utilized as a building block in various chemical syntheses. The compound features a cyclopropane ring attached to a phenyl group substituted with a fluoro and a methyl group, as well as a nitrile group.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This reaction is usually carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It can be utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile depends on its specific applicationThe fluoro and nitrile groups can influence the compound’s reactivity and binding affinity, affecting its overall activity in biological systems.

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(3-Fluoro-2-methylphenyl)cyclopropanecarbonitrile: This compound has a similar structure but with the methyl group in a different position, which can affect its reactivity and applications.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a boronic ester group, making it useful in different types of chemical reactions and applications.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10FN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3H2,1H3

InChI Key

QKRRKYJCXKSISD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CC2)C#N

Origin of Product

United States

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